molecular formula C23H22N2O3S B11229495 N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11229495
M. Wt: 406.5 g/mol
InChI Key: HDFBVONMUZCNQL-UHFFFAOYSA-N
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Description

N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of dibenzo[c,e][1,2]thiazine derivatives, which are characterized by a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the mesityl group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable catalyst such as aluminum chloride.

    Carboxamide formation: The carboxamide group can be introduced through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

    Oxidation to form the 5,5-dioxide: The final oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the mesityl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

    Generating reactive oxygen species: Inducing oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-mesityl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the mesityl group and the carboxamide functionality, which confer distinct chemical reactivity and potential applications compared to other similar compounds. The mesityl group enhances its stability and reactivity, while the carboxamide group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6-methyl-5,5-dioxo-N-(2,4,6-trimethylphenyl)benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-14-11-15(2)22(16(3)12-14)24-23(26)17-9-10-20-19(13-17)18-7-5-6-8-21(18)29(27,28)25(20)4/h5-13H,1-4H3,(H,24,26)

InChI Key

HDFBVONMUZCNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C)C

Origin of Product

United States

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